2-(Ethylthio)aniline
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-(Ethylthio)aniline often involves palladium-catalyzed cross-coupling techniques, indicating the utility of transition metal-catalyzed reactions in creating complex organic molecules. For instance, the synthesis of bulky 2-anilinotropones, which share structural similarities with 2-(Ethylthio)aniline, utilizes palladium-catalyzed reactions for the formation of ethylene polymerization catalysts (Hicks, Jenkins, & Brookhart, 2003).
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline, has been characterized by spectroscopic methods (FT–IR and UV–Vis) and theoretical calculations (HF and DFT). These analyses provide insights into the molecular geometry, electronic structure, and interaction with solvents, essential for understanding the behavior of 2-(Ethylthio)aniline at the molecular level (Ceylan et al., 2016).
Chemical Reactions and Properties
Compounds containing the ethylthioaniline moiety participate in various chemical reactions, highlighting their reactivity and potential as intermediates. For example, 2-(Methylthio)aniline, a close relative, forms complexes with palladium(II) that are efficient catalysts for Suzuki-Miyaura C-C coupling in water, demonstrating the role of these compounds in facilitating bond-forming reactions (Rao et al., 2014).
Physical Properties Analysis
The physical properties of poly(2-ethyl aniline), such as structure, morphology, and spectroelectrochemical response, have been studied comprehensively. These materials exhibit distinct physical characteristics depending on the counterions used during synthesis, affecting their utility in various applications (Schemid, Torresi, Bassetto, & Carlos, 2000).
Chemical Properties Analysis
The chemical properties of 2-(Ethylthio)aniline derivatives, such as reactivity, polymerization activity, and interaction with other chemical species, have been the subject of research. Studies on anilino-substituted enone ligands, for example, have explored the synthesis, characterization, and ethylene polymerization activities of neutral nickel(II) complexes derived from these ligands, shedding light on the chemical behavior and potential applications of 2-(Ethylthio)aniline analogues (Zhang, Brookhart, & White, 2006).
Scientific Research Applications
Spectroscopic and Theoretical Investigations : A study by Ceylan et al. (2016) investigated a compound structurally related to 2-(Ethylthio)aniline using spectroscopic methods and theoretical calculations. This research highlights the use of such compounds in understanding molecular structures and behaviors.
Catalysis in Suzuki-Miyaura C-C Coupling : A complex of 2-(Methylthio)aniline with palladium(II), closely related to 2-(Ethylthio)aniline, was found to be an effective catalyst for Suzuki-Miyaura C-C coupling reactions in water, as described by Rao et al. (2014). This suggests potential catalytic applications for 2-(Ethylthio)aniline in eco-friendly synthesis.
Copper Corrosion Inhibition : According to Khaled & Hackerman (2004), ortho-substituted anilines, which include 2-(Ethylthio)aniline, can act as corrosion inhibitors for copper in acidic environments. This research suggests industrial applications in metal protection.
Polymer Synthesis : The polymerization of aniline derivatives, including 2-(Ethylthio)aniline, has been studied by Hambitzer & Stassen (1993, 1997), indicating its use in creating conductive polymers for various applications, such as electronics and coatings.
Medicinal Chemistry and Drug Synthesis : Anilines like 2-(Ethylthio)aniline are used as precursors in the synthesis of various compounds. Chernyak & Buchwald (2012) highlighted its role in producing monoarylated acetaldehydes, which are valuable in medicinal chemistry.
Inhibitor in Pharmaceutical Studies : In the study of cytochromes and substrate-induced spectra, aniline derivatives like 2-(Ethylthio)aniline have been used as inhibitors. This was demonstrated in the research by Hewick & Fouts (1970).
Catalysis in N-Methylation of Anilines : The catalytic utility of anilines in the selective N-methylation of anilines has been explored, as shown by Selva, Perosa, & Fabris (2008).
Corrosion Inhibition : The inhibitory effect of phenylthio aniline derivatives on the corrosion of metals in acidic solutions was reported by Farsak, Keleş, & Keleş (2015).
Reactivity in Organic Synthesis : The kinetics of reactions involving anilines, such as 2-(Ethylthio)aniline, in organic synthesis were studied by Castro et al. (1999).
Solubility in Copolymer Synthesis : Schemid, Lira, & Torresi (2002) researched the solubility properties of copolymers of aniline and 2-ethylaniline, indicating potential applications in materials science.
properties
IUPAC Name |
2-ethylsulfanylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFMPJRLJLBBRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436139 | |
Record name | 2-(Ethylthio)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10436139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylthio)aniline | |
CAS RN |
13920-91-7 | |
Record name | 2-(Ethylthio)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10436139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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